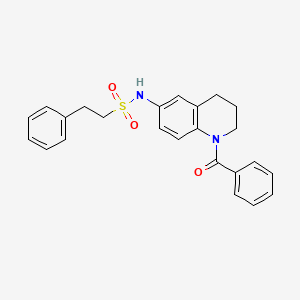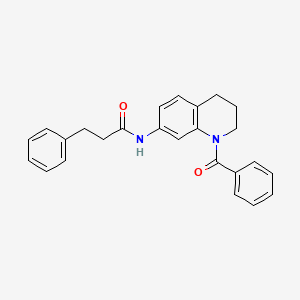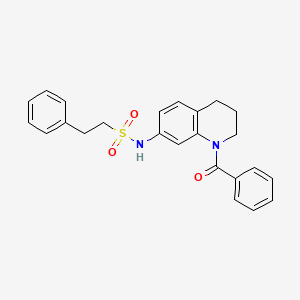
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide, also known as BTPES, is an organosulfur compound that belongs to the class of sulfonamides. It has been extensively studied in a variety of scientific applications, including its chemical synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has been studied in a variety of scientific research applications, including its use as a catalyst for the synthesis of organic compounds, its ability to act as a ligand in coordination chemistry, and its use as a fluorescent probe for the detection of metals. It has also been used as an inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential drug for the treatment of certain types of cancer.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is not yet fully understood. However, it is believed to interact with enzymes involved in the biosynthesis of fatty acids, leading to their inhibition. This inhibition of fatty acid biosynthesis leads to a decrease in the production of fatty acids, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. In bacteria, this compound has been shown to inhibit the growth of certain species, as well as to reduce the production of certain fatty acids. In yeast, this compound has been shown to reduce the production of certain proteins involved in fatty acid metabolism. In mammalian cells, this compound has been shown to reduce the production of certain proteins involved in fatty acid metabolism, as well as to reduce the production of certain hormones involved in metabolism.
実験室実験の利点と制限
The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a variety of organic solvents. Additionally, it is relatively non-toxic and can be used in a variety of laboratory experiments. The main limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict the effects of its use in laboratory experiments.
将来の方向性
The future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide research include further investigations into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic strategies for the treatment of certain diseases. Additionally, further research into its use as a fluorescent probe could lead to the development of new methods for the detection of metals and other compounds. Finally, further research into its use as a catalyst for the synthesis of organic compounds could lead to the development of new methods for the synthesis of complex molecules.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can be synthesized by a variety of methods, including a condensation reaction between 6-bromo-1,2,3,4-tetrahydroquinoline and benzoyl chloride, followed by reaction with 2-phenylethanethiol. The reaction is carried out in an organic solvent such as dimethylformamide, and the resulting product is isolated by column chromatography. The purity of the this compound can be verified by nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(20-10-5-2-6-11-20)26-16-7-12-21-18-22(13-14-23(21)26)25-30(28,29)17-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18,25H,7,12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARCKFYJFLEWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide](/img/structure/B6569155.png)
![3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6569160.png)
![3-[(4-chlorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569170.png)
![8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569176.png)
![8-(3-cyclohexylpropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569204.png)
![2,4-dioxo-N-phenyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6569211.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6569215.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6569221.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide](/img/structure/B6569238.png)
![2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide](/img/structure/B6569244.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B6569262.png)